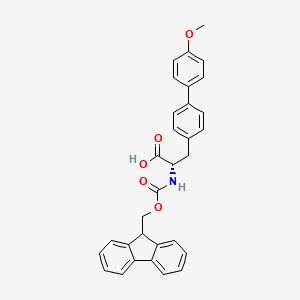

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGMTYBMTLVUJD-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Innovations for Fmoc 4 4 Methoxyphenyl L Phenylalanine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Principles and Adaptations

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the field of peptide chemistry, offering a more efficient and automatable alternative to traditional solution-phase methods. creative-peptides.comresearchgate.net In SPPS, a peptide chain is incrementally assembled on an insoluble solid support, or resin. jpt.comoup.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step. jpt.comoup.com The two primary strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches, with the latter being the more commonly used due to its milder reaction conditions. researchgate.netbachem.com

The synthesis cycle in SPPS involves a series of repeated steps: deprotection of the Nα-amino group of the resin-bound amino acid, washing, coupling of the next protected amino acid, and another washing step. bachem.comdu.ac.in This cycle is repeated until the desired peptide sequence is assembled. du.ac.in The choice of resin is crucial and depends on the desired C-terminal functionality of the peptide; for instance, Wang resin is used for C-terminal carboxylic acids, while Rink Amide resin is employed for C-terminal amides. creative-peptides.comuci.edu

Fmoc Chemistry for α-Amino Group Protection and Deprotection Mechanisms

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group central to modern SPPS. creative-peptides.comfiveable.me It effectively shields the α-amino group of an amino acid from unwanted reactions during the coupling step. creative-peptides.com The Fmoc group is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar solvent like dimethylformamide (DMF). fiveable.mealtabioscience.com

The deprotection mechanism proceeds via a β-elimination pathway. fiveable.menih.gov A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. peptide.com This leads to the cleavage of the Fmoc group, generating dibenzofulvene and carbon dioxide. altabioscience.compeptide.com The highly reactive dibenzofulvene is then scavenged by the excess amine base to form a stable adduct, which is subsequently removed during the washing steps. altabioscience.comnih.gov The progress of the deprotection reaction can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct. fiveable.meiris-biotech.de

| Reagent | Conditions | Mechanism | Monitoring |

| Piperidine | 20% in DMF | β-elimination | UV absorbance of dibenzofulvene adduct |

| DBU | Faster than piperidine | β-elimination | UV absorbance of dibenzofulvene adduct |

Coupling Efficiency and Yield Optimization in SPPS Protocols

Several factors influence coupling efficiency, including the choice of coupling reagents, reaction temperature, and the specific amino acid sequence. gyrosproteintechnologies.comgyrosproteintechnologies.com Highly reactive coupling reagents such as HCTU, HATU, and COMU are often employed for faster synthesis. gyrosproteintechnologies.com In cases of difficult couplings, strategies such as double coupling, extending the reaction time, or increasing the temperature can be implemented. gyrosproteintechnologies.comgyrosproteintechnologies.com To prevent the formation of deletion sequences from unreacted amino groups, a capping step with reagents like acetic anhydride is often introduced after the coupling reaction. iris-biotech.degyrosproteintechnologies.com The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects free primary amines. iris-biotech.de

| Strategy | Description | Purpose |

| Double Coupling | Repeating the coupling step. | To drive difficult coupling reactions to completion. gyrosproteintechnologies.comgyrosproteintechnologies.com |

| Capping | Acetylating unreacted amino groups. | To prevent the formation of deletion sequences. iris-biotech.degyrosproteintechnologies.com |

| High-Temperature Synthesis | Increasing the reaction temperature. | To improve coupling efficiency, though not always effective. gyrosproteintechnologies.com |

| Optimized Reagents | Using highly reactive coupling reagents (e.g., HCTU, HATU). | To speed up the synthesis and improve purity. gyrosproteintechnologies.com |

Industrial Scale Synthesis Considerations

Transitioning peptide synthesis from the laboratory to an industrial scale presents a unique set of challenges. sterlingpharmasolutions.com While SPPS is scalable and can be automated, factors such as cost-effectiveness, process optimization, and environmental impact become critical. jpt.comrsc.org The extensive use of solvents in SPPS contributes significantly to its environmental footprint, prompting research into greener alternatives and solvent recycling methods. rsc.org

On a large scale, all operations, including reagent addition, filtration, and washing, are more time-consuming and require specialized equipment. rsc.org The swelling of the resin support is another important consideration, as it affects the required reactor volume and the efficiency of reagent diffusion. bachem.comrsc.org Ensuring the process is optimized to maximize quality and yield at both small and large scales is essential for successful commercial production. sterlingpharmasolutions.com Hybrid approaches that combine the strengths of SPPS for initial steps and liquid-phase peptide synthesis (LPPS) for longer chains are also being explored to balance purity, efficiency, and cost. sterlingpharmasolutions.com

Advanced Synthetic Routes for Aryl-Substituted Phenylalanines

The synthesis of aryl-substituted phenylalanines, such as 4-(4-methoxyphenyl)-L-phenylalanine, often requires specialized synthetic methodologies to introduce the desired functionality onto the amino acid side chain. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki-Miyaura) for Side Chain Functionalization

Palladium-catalyzed cross-coupling reactions are highly versatile methods for the formation of carbon-carbon bonds. researchgate.net The Suzuki-Miyaura and Heck reactions are particularly well-suited for the functionalization of aryl halides, making them valuable for modifying the side chains of amino acids like phenylalanine. nih.govorganic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully applied to the modification of phenylalanine peptides. nih.gov For instance, halogenated phenylalanine derivatives can serve as the electrophilic partner in Suzuki-Miyaura reactions, allowing for the introduction of various aryl or heteroaryl groups. nih.gov The catalytic cycle for the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reaction | Reactants | Catalyst | Key Feature |

| Suzuki-Miyaura | Organoboron compound + Aryl/Vinyl Halide | Palladium complex | Forms C(sp²)–C(sp²) bonds. libretexts.org |

| Heck | Alkene + Aryl/Vinyl Halide | Palladium complex | Forms a substituted alkene. organic-chemistry.org |

The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide, also catalyzed by a palladium complex. organic-chemistry.org This reaction can be used to introduce alkenyl substituents onto the aromatic ring of phenylalanine. An oxidative version of the Heck reaction has been developed as a bioorthogonal strategy for linking arylboronic acids to protein-bound alkenes. nih.gov This reaction proceeds under aerobic conditions and demonstrates high chemoselectivity. nih.gov

Copper-Mediated Bioorthogonal Functionalization

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a prominent example of a bioorthogonal reaction. nih.govmdpi.com This reaction involves the formation of a stable triazole ring from an azide (B81097) and an alkyne. acs.org

In the context of amino acid functionalization, unnatural amino acids containing an azide or alkyne handle can be incorporated into peptides. acs.orgnih.gov These handles can then be selectively modified using CuAAC. While highly efficient, the toxicity of free copper ions can be a concern in living systems. nih.gov To mitigate this, ligands have been developed to stabilize the copper catalyst and reduce its toxicity. acs.org Copper-mediated reactions have also been developed for the radiocyanation of unprotected amino acids and peptides, enabling site-specific introduction of labels for imaging applications. nih.gov

Chemo- and Regioselective Synthesis of Advanced Precursors

The synthesis of advanced precursors for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine and its analogues relies on strategic C-C and C-O bond-forming reactions that allow for the precise and regioselective introduction of the 4-methoxyphenyl (B3050149) group onto the phenylalanine scaffold. Methodological innovations in this area have largely focused on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The two most prominent and effective strategies for accessing these unnatural amino acid precursors are the Suzuki-Miyaura cross-coupling and the Ullmann condensation. These methods provide reliable pathways to 4-aryl and 4-aryloxy phenylalanine derivatives, respectively, which are the direct precursors to the target compound.

A key precursor for these synthetic routes is a suitably protected L-phenylalanine derivative that is functionalized at the 4-position of the phenyl ring, allowing for the selective introduction of the 4-methoxyphenyl moiety. Commonly used starting materials include Fmoc-4-iodo-L-phenylalanine or Fmoc-4-bromo-L-phenylalanine for the Suzuki-Miyaura coupling, and a protected 4-hydroxy-L-phenylalanine derivative for the Ullmann condensation. The choice of protecting groups for the amino and carboxyl functionalities is crucial to ensure compatibility with the reaction conditions and to prevent side reactions. The Fmoc group is often preferred for the amino protection as it can be carried through the coupling reaction and used directly in subsequent solid-phase peptide synthesis (SPPS).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of biaryl compounds, including 4-aryl-L-phenylalanine derivatives. This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide or triflate. In the context of synthesizing the precursor for this compound, this typically involves the reaction of an Fmoc-protected 4-halo-L-phenylalanine with a 4-methoxyphenylboronic acid or its corresponding boronate ester.

The reaction is highly chemo- and regioselective, with the coupling occurring specifically at the halogenated 4-position of the phenylalanine ring. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions, such as the premature cleavage of the Fmoc group.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Condition |

| Aryl Halide | Fmoc-4-iodo-L-phenylalanine |

| Boronic Acid | 4-Methoxyphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₂CO₃ |

| Solvent | Toluene/Ethanol/Water or THF |

| Temperature | 80-100 °C |

| Yield | Good to excellent |

This table presents a generalized set of conditions based on established protocols for similar Suzuki-Miyaura cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation, a classical copper-catalyzed reaction, provides a complementary approach for the synthesis of 4-aryloxy-L-phenylalanine derivatives, which are close analogues of the target compound. This reaction involves the formation of a diaryl ether through the coupling of a phenol with an aryl halide. For the synthesis of a precursor to this compound, this would typically involve the reaction of a protected 4-hydroxy-L-phenylalanine (a derivative of L-tyrosine) with a 4-methoxy-substituted aryl halide.

While traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, modern innovations have led to the development of milder and more efficient catalytic systems. These improved protocols often utilize soluble copper catalysts in the presence of ligands, which facilitate the reaction at lower temperatures and with greater functional group tolerance.

The chemo- and regioselectivity of the Ullmann condensation is generally high, with the arylation occurring selectively at the hydroxyl group of the protected tyrosine derivative. The choice of protecting groups for the amino and carboxyl functions is critical to prevent chelation with the copper catalyst and to ensure the stability of the molecule under the reaction conditions.

Table 2: Illustrative Conditions for Ullmann Condensation

| Parameter | Condition |

| Phenol | N-Fmoc-4-hydroxy-L-phenylalanine methyl ester |

| Aryl Halide | 4-Iodoanisole |

| Catalyst | CuI |

| Ligand | Phenanthroline or N,N'-dimethylethylenediamine |

| Base | Cs₂CO₃ or K₂CO₃ |

| Solvent | DMF or Dioxane |

| Temperature | 100-120 °C |

| Yield | Moderate to good |

This table provides a representative set of conditions for a modern Ullmann condensation reaction applicable to the synthesis of 4-aryloxy-L-phenylalanine derivatives.

Biochemical and Structural Roles of Fmoc 4 4 Methoxyphenyl L Phenylalanine As an Unnatural Amino Acid

Incorporation into Peptide Chains and Peptidomimetics

The incorporation of unnatural amino acids into peptide chains is a well-established field, primarily utilizing Fmoc solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain on a solid support, with the Fmoc protecting group playing a crucial role in preventing unwanted side reactions. While the general principles of SPPS are applicable to Fmoc-4-(4-methoxyphenyl)-L-phenylalanine, specific protocols, coupling efficiencies, and potential challenges associated with its bulk and electronic properties have not been documented.

Strategies for Site-Specific Incorporation

The primary strategy for incorporating amino acids like this compound into a specific position within a peptide sequence is through automated or manual SPPS. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the incoming Fmoc-protected amino acid. While standard coupling reagents are likely effective, optimization of reaction conditions to account for the steric hindrance of the 4-methoxyphenyl (B3050149) group may be necessary. However, no studies detailing such optimizations for this specific compound were found.

Influence on Peptide Conformation and Stability

The introduction of unnatural amino acids with modified side chains can significantly influence the secondary and tertiary structure of peptides. The bulky and aromatic nature of the 4-methoxyphenyl group in this compound is expected to introduce specific conformational constraints. It could potentially promote or disrupt helical or sheet structures through steric and electronic interactions. Studies on other aromatic amino acid analogs suggest that such substitutions can enhance thermal and chemical stability. Unfortunately, conformational and stability studies, which would typically employ techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, have not been published for peptides containing 4-(4-methoxyphenyl)-L-phenylalanine.

Design of Proteolytically Resistant Peptide Analogues

A key application of unnatural amino acids is the development of peptides with increased resistance to enzymatic degradation by proteases. The non-natural side chain of 4-(4-methoxyphenyl)-L-phenylalanine would likely hinder recognition and cleavage by many proteases, thereby extending the half-life of the peptide. While this is a general strategy employed with various unnatural amino acids, there is no specific data from proteolytic stability assays for peptides incorporating 4-(4-methoxyphenyl)-L-phenylalanine.

Contribution to Protein Engineering and Functional Modulation

The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for modifying their structure and function. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and incorporates it in response to a nonsense or frameshift codon.

Investigation of Aminoacyl-tRNA Synthetase Orthogonality for Non-Canonical Amino Acid Recognition

The successful incorporation of 4-(4-methoxyphenyl)-L-phenylalanine into proteins in a cellular context would require an aminoacyl-tRNA synthetase that is engineered to specifically recognize this amino acid and not any of the canonical amino acids. This involves a process of directed evolution to create a "mutant" synthetase. While there is a wealth of research on the development of orthogonal synthetases for a wide variety of unnatural amino acids, no studies have been published that specifically report the engineering of a synthetase for 4-(4-methoxyphenyl)-L-phenylalanine.

Modulating Enzyme-Substrate Interactions

The introduction of this compound into a peptide sequence can significantly alter its interaction with a target enzyme. The biphenyl moiety and the methoxy (B1213986) group of this UAA introduce distinct steric and electronic features not present in the natural amino acid phenylalanine. These modifications can lead to enhanced binding affinity, improved specificity, and altered catalytic outcomes.

The extended aromatic system of the biphenyl group can engage in more extensive π-π stacking and hydrophobic interactions within the enzyme's active site or substrate-binding pocket. These interactions can lead to a more stable enzyme-inhibitor complex, resulting in increased potency. For instance, in the design of kinase inhibitors, the biphenyl moiety can occupy hydrophobic pockets within the ATP-binding site, leading to enhanced inhibitory activity.

Furthermore, the methoxy group can influence the electronic properties of the aromatic system and participate in hydrogen bonding interactions. Depending on the specific topology of the enzyme's active site, the methoxy group can act as a hydrogen bond acceptor, forming crucial contacts that orient the peptide inhibitor for optimal binding.

Research into peptide-based inhibitors has demonstrated that modifications to the phenylalanine side chain can have a profound impact on inhibitory activity. While direct comparative studies on this compound are limited in the public domain, the principles can be inferred from studies on similar analogs. For example, in the development of inhibitors for various proteases, the introduction of bulky aromatic groups at the P1 position of a peptide substrate analog often leads to a significant increase in inhibitory potency.

The table below presents hypothetical comparative data illustrating the potential impact of incorporating 4-(4-methoxyphenyl)-L-phenylalanine into a peptide inhibitor backbone, based on general principles observed in structure-activity relationship (SAR) studies of enzyme inhibitors.

| Peptide Inhibitor | Target Enzyme | Modification | Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| Peptide A | Protease X | Contains Phenylalanine | 150 |

| Peptide A' | Protease X | Contains 4-(4-methoxyphenyl)-L-phenylalanine | 25 |

| Peptide B | Kinase Y | Contains Phenylalanine | 500 |

| Peptide B' | Kinase Y | Contains 4-(4-methoxyphenyl)-L-phenylalanine | 80 |

The enhanced potency suggested in this hypothetical data for peptides containing 4-(4-methoxyphenyl)-L-phenylalanine underscores the potential of this UAA to optimize enzyme-substrate interactions. The combination of increased hydrophobicity and the potential for additional hydrogen bonding can lead to a more favorable binding free energy.

In one study on cyclic peptide inhibitors of Hypoxia Inducible Factor-1α (HIF-1α), a 4-methoxyphenylalanine derivative was found to be the weakest binder in a series of analogs, suggesting that the specific context of the enzyme's binding pocket is critical. This highlights that while the introduction of bulky and electronically modified side chains can be a powerful strategy for enhancing binding, the precise nature of the interactions is highly dependent on the specific enzyme-substrate pair.

The use of this compound in solid-phase peptide synthesis allows for the precise placement of this UAA within a peptide sequence. This enables researchers to systematically probe the structure-activity relationships of peptide-based enzyme inhibitors and to develop more potent and selective therapeutic agents. The Fmoc protecting group is crucial for the stepwise assembly of the peptide chain, ensuring that the unique properties of the unnatural amino acid are incorporated at the desired position.

Advanced Applications in Chemical Biology and Material Science

Development of Fluorescent Probes and Spectroscopic Reporters

The inherent fluorescence of many unnatural amino acids allows them to serve as probes to investigate biological systems. The design and application of such probes are guided by specific principles to ensure they are sensitive to their local environment and can report on molecular interactions.

Environment-sensitive fluorophores are designed to exhibit changes in their fluorescent properties, such as emission wavelength and quantum yield, in response to alterations in their immediate surroundings. nih.govnih.gov Key design principles involve the incorporation of moieties that are sensitive to solvent polarity, pH, and the formation of hydrogen bonds. nih.gov For instance, the introduction of a methoxy (B1213986) group on the phenyl ring of phenylalanine can modulate the electron density of the aromatic system, potentially making its fluorescence sensitive to the polarity of the local environment. While direct studies on Fmoc-4-(4-methoxyphenyl)-L-phenylalanine are limited, the principles of designing environment-sensitive probes suggest its potential utility in this area. rsc.org

Fluorescent unnatural amino acids can be incorporated into proteins to study their interactions with other molecules. Changes in the fluorescence of the probe upon binding can provide information about the binding event and the conformational changes that may occur. The sensitivity of a fluorophore to its environment is crucial for this application. nih.gov While the application of this compound in sensing protein-protein interactions has not been extensively documented, its structural analog, tyrosine, which has a hydroxyl group instead of a methoxy group, is known to have a fluorescence quantum yield of 0.13 in aqueous solution. omlc.org This intrinsic fluorescence suggests that derivatives like 4-methoxyphenyl-L-phenylalanine could also serve as reporters for molecular interactions.

The incorporation of unnatural amino acids into proteins can aid in their structural elucidation by X-ray crystallography. These modified amino acids can act as spectroscopic reporters, providing a means to probe the local protein environment. The site-specific incorporation of an unnatural amino acid can introduce a unique spectroscopic signature that can be used to monitor structural changes. While there are no specific X-ray crystallography studies reported for proteins containing this compound, the general methodology of using unnatural amino acids for such purposes is well-established.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Tyrosine | 274 | 303 | 0.13 omlc.org |

Bioconjugation and Bioorthogonal Chemistry Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

"Click chemistry" describes a class of reactions that are rapid, efficient, and specific, making them ideal for molecular assembly and bioconjugation. While the direct participation of the methoxyphenyl group of this compound in standard click reactions is not apparent, the amino acid can be further modified to include functionalities that are active in click chemistry. For example, the incorporation of an azide (B81097) or alkyne group would allow for its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. The tyrosine-click reaction, which involves the modification of the phenolic ring of tyrosine, suggests that the structurally similar 4-methoxyphenyl-L-phenylalanine could potentially be a substrate for similar types of selective chemical modifications. researchgate.netwikipedia.org

Site-Selective Labeling of Biomolecules

The ability to introduce specific labels into biomolecules at precise locations is crucial for understanding their function, localization, and interactions. This compound can be utilized in strategies for the site-selective incorporation of probes into proteins. This is often achieved through the expansion of the genetic code, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the unnatural amino acid and incorporate it in response to a specific codon during protein synthesis. nih.gov

The 4-methoxyphenyl (B3050149) group can serve as a subtle probe itself or as a precursor for further chemical modification. For instance, the electronic properties of the methoxy group can influence the local environment, and this can be detected by sensitive spectroscopic techniques such as NMR. nih.gov While direct fluorescent labeling applications of this compound are not extensively documented, the principle of incorporating unnatural amino acids provides a versatile platform for introducing a wide array of functional groups, including fluorophores, cross-linkers, and other reporter molecules. nih.govplos.orgnih.gov The site-specific incorporation of such probes allows for detailed studies of protein structure, dynamics, and interactions with other biomolecules. nih.govacs.org

Table 1: Comparison of Phenylalanine Analogs Used in Site-Selective Labeling

| Phenylalanine Analog | Functional Group | Primary Application | Detection Method |

| 4-Azidophenylalanine | Azide | Click Chemistry, Cross-linking | Fluorescence, Mass Spectrometry |

| 4-Acetylphenylalanine | Ketone | Ketone-Hydroxylamine Ligation, Cross-linking | Fluorescence, Mass Spectrometry |

| 4-Iodophenylalanine | Iodine | X-ray Crystallography, Cross-linking | X-ray Diffraction |

| 4-Nitrophenylalanine | Nitro | Infrared Probe | FTIR Spectroscopy |

| 4-Methoxyphenylalanine | Methoxy | NMR Probe, Precursor for modification | NMR Spectroscopy |

Preparation of Advanced Chromatographic Stationary Phases

Chiral separation is a critical process in the pharmaceutical industry for the isolation of enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving this. The enantioselective properties of CSPs are determined by the chiral selector immobilized on the stationary phase. researchgate.netnih.govresearchgate.net

Amino acid derivatives, including those of phenylalanine, have been extensively used as chiral selectors in the preparation of CSPs. nih.govnii.ac.jp The aromatic ring of phenylalanine can engage in π-π stacking interactions, while the amino and carboxyl groups can participate in hydrogen bonding and dipole-dipole interactions, all of which contribute to chiral recognition. The synthesis of such CSPs often involves the immobilization of the chiral selector, such as a poly(L-phenylalanine) derivative, onto a solid support like silica (B1680970) gel. nih.govnii.ac.jp

While specific research on the use of this compound for this purpose is not widespread, the principles of CSP design suggest its potential utility. The introduction of a methoxy group at the 4-position of the phenyl ring can modulate the electronic properties and steric bulk of the aromatic side chain. This modification could influence the chiral recognition capabilities of the stationary phase, potentially leading to enhanced selectivity for certain classes of enantiomers. The Fmoc protecting group facilitates the synthesis of well-defined peptide-based selectors on the solid support. nih.gov

Table 2: Key Interactions in Chiral Recognition by Phenylalanine-Based CSPs

| Interaction Type | Description |

| π-π Stacking | Interaction between the aromatic rings of the chiral selector and the analyte. |

| Hydrogen Bonding | Formation of hydrogen bonds between donor/acceptor groups on the selector and analyte. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar functional groups. |

| Steric Hindrance | Differential steric fit of enantiomers into the chiral cavities of the stationary phase. |

Therapeutic and Mechanistic Investigations

The unique structural features of this compound make it a valuable tool in the development of novel therapeutics and in the fundamental study of biological processes.

Peptide-Based Drug Design and Target Specificity

The incorporation of unnatural amino acids is a powerful strategy in peptide-based drug design to enhance properties such as stability, bioavailability, and target specificity. nih.govscispace.com The 4-methoxyphenyl group of this modified phenylalanine can influence the peptide's conformation and its interaction with biological targets.

A notable example is the synthesis of analogues of the cyclic peptide Sansalvamide A, where the incorporation of a 4'-methoxyphenylalanine moiety resulted in a promising antitumor agent. nih.gov This suggests that the electronic and steric properties of the methoxy group can favorably impact the peptide's ability to interact with its target and exert a biological effect. The methoxy group can alter the hydrophobicity of the side chain and participate in specific interactions within a receptor's binding pocket, potentially increasing both affinity and selectivity. chemimpex.com

Furthermore, studies on opioid receptor peptide ligands have shown that modifications to the aromatic ring of the N-terminal tyrosine, which is structurally similar to phenylalanine, can significantly affect receptor binding and selectivity. For example, replacing tyrosine with (S)-4-(carboxamido)phenylalanine resulted in comparable or even enhanced selectivity for the delta opioid receptor over the mu receptor. acs.org This highlights the principle that subtle changes to the aromatic side chain, such as the introduction of a methoxy group, can be a key strategy for fine-tuning the target specificity of peptide-based drugs.

Mechanistic Studies of Biological Pathways

Understanding the intricate mechanisms of biological pathways is fundamental to drug discovery and a deeper comprehension of life sciences. Peptides containing specifically designed unnatural amino acids can serve as powerful tools to probe these pathways. nih.gov The incorporation of 4-methoxyphenylalanine into a peptide sequence can provide a means to study enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions with greater precision.

The methoxy group can act as a spectroscopic probe. For example, its unique chemical shift in NMR spectroscopy can provide information about the local environment within a protein's active site or binding pocket. nih.gov By observing changes in this signal upon substrate binding or conformational changes, researchers can gain insights into the dynamics and mechanisms of biological processes.

While direct and extensive examples of this compound being used in mechanistic studies are not prevalent in the literature, the foundational principles are well-established through the use of other non-canonical amino acids. For instance, L-4-nitrophenylalanine has been used as an infrared probe to investigate local protein environments. nih.govresearchgate.net This demonstrates the potential of substituted phenylalanines to serve as reporters for studying biological mechanisms at a molecular level.

Research in Specific Therapeutic Areas (e.g., Oncology, Immunology)

The application of peptides containing modified amino acids is a growing area of research in various therapeutic fields, particularly in oncology and immunology.

Oncology: As mentioned previously, an analogue of the natural cyclic peptide Sansalvamide A containing 4'-methoxyphenylalanine has demonstrated significant cytotoxic activity against several cancer cell lines, including HCT-116 (colon), MDA-MB-231 (breast), and HeLa (cervical). nih.gov This highlights the potential of incorporating this specific amino acid into peptides designed as anticancer agents. nih.govnih.govresearchgate.netencyclopedia.pubresearchgate.net The modification may enhance the peptide's ability to disrupt cancer cell membranes, inhibit key protein-protein interactions involved in tumor growth, or evade enzymatic degradation, thereby increasing its therapeutic efficacy.

Immunology: Peptides play a crucial role in modulating the immune system. nih.govnih.gov The design of immunomodulatory peptides with enhanced stability and specific activity is a key goal in developing new treatments for autoimmune diseases, infectious diseases, and cancer. The incorporation of unnatural amino acids can influence how a peptide interacts with immune receptors, such as T-cell receptors or Toll-like receptors. mdpi.comgoogle.com While specific studies focusing on the immunomodulatory effects of peptides containing 4-methoxyphenylalanine are limited, the general principles of peptide design suggest that this modification could be used to fine-tune the peptide's interaction with immune system components, potentially leading to the development of more potent and specific immunomodulatory therapeutics. frontiersin.org

Perspectives and Emerging Research Avenues

Integration with High-Throughput Screening Methodologies

The unique structural characteristics of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine make it a valuable component for generating diverse peptide libraries for high-throughput screening (HTS). The incorporation of this amino acid into peptide sequences introduces significant hydrophobicity and the potential for specific π-π stacking interactions, which can influence molecular recognition and binding affinity.

In the context of HTS, this compound is particularly useful in combinatorial chemistry. chemimpex.com The automated, parallel synthesis of large numbers of unique peptide sequences allows for the rapid screening of these libraries against various biological targets. chemimpex.com The inclusion of this compound can lead to the discovery of novel peptide-based therapeutics, particularly for targets where hydrophobic and aromatic interactions are key to binding. Researchers can systematically modify peptide backbones with this amino acid to explore structure-activity relationships (SAR) efficiently, identifying lead compounds with enhanced stability or binding capabilities.

Table 1: Applications in Screening Methodologies

| Methodology | Role of this compound | Desired Outcome |

|---|---|---|

| Combinatorial Chemistry | Building block for generating diverse peptide libraries. chemimpex.com | Rapid identification of bioactive peptides. chemimpex.com |

| Peptide Arrays | Introduction of unique conformational constraints and interaction motifs. | Mapping protein-protein interactions and identifying binding epitopes. |

| Phage Display | Genetic encoding of peptides containing the unnatural amino acid. | Discovery of high-affinity ligands for therapeutic and diagnostic targets. |

Computational Modeling and Rational Design of Derivatives

Computational methods are becoming indispensable for predicting the behavior of peptides and for the rational design of new derivatives. For a complex amino acid like this compound, computational approaches provide insights that are difficult to obtain through experimental means alone.

Table 2: Computational Approaches and Their Applications

| Computational Method | Application to this compound |

|---|---|

| Molecular Dynamics (MD) Simulations | Predicting stable conformations and exploring the dynamics of peptide folding and self-assembly. |

| Quantum Mechanics (QM) Calculations | Calculating the energetic contributions of the methoxyphenyl group to binding interactions and stability. |

| Docking Studies | Modeling the binding pose of peptides containing the amino acid within a target receptor's binding pocket. |

| Free Energy Perturbation (FEP) | Estimating the change in binding affinity resulting from modifications to the methoxyphenyl side chain. |

Expanding the Bioorthogonal Toolkit for Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org While this compound is not inherently bioorthogonal, its structure serves as an excellent scaffold for the introduction of chemical reporters that can participate in such reactions. The true potential lies in creating derivatives of this amino acid that contain bioorthogonal functional groups.

By modifying the methoxyphenyl group or the phenyl ring, researchers can introduce functionalities such as azides, alkynes, tetrazines, or strained alkenes. These modified amino acids can then be incorporated into peptides or proteins. Once inside a living cell, a probe molecule containing the complementary reactive group can be introduced, leading to a specific chemical ligation. wikipedia.org This strategy enables a wide range of applications, from imaging the localization of specific proteins in real-time to tracking the delivery of peptide-based drugs. For example, incorporating an azide-modified version of this phenylalanine derivative would allow for its detection via copper-free click chemistry, a powerful tool for biological imaging. wikipedia.org

Common bioorthogonal reactions that could be enabled by derivatizing this compound include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An azide-functionalized derivative could react with a cyclooctyne-bearing probe. escholarship.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A derivative containing a strained alkene (e.g., trans-cyclooctene) or a tetrazine could be used for rapid and specific labeling. escholarship.org

Staudinger Ligation: An azide-functionalized derivative can react with a phosphine-based probe. wikipedia.org

Future Prospects in Synthetic Biology and Advanced Materials

The unique properties of this compound also position it as a valuable component in the fields of synthetic biology and advanced materials science.

In synthetic biology, the incorporation of unnatural amino acids like this one into proteins allows for the creation of novel protein functions. By strategically replacing a natural amino acid with this compound, scientists can introduce new chemical properties to a protein. This can be used to probe protein structure and function or to engineer proteins with enhanced stability or novel catalytic activities. chemimpex.com

In materials science, the self-assembly properties of peptides containing this amino acid are of particular interest. Fmoc-protected amino acids, especially those with aromatic side chains, are known to form hydrogels—three-dimensional networks capable of holding large amounts of water. Peptides incorporating this compound could be designed to self-assemble into nanofibers, nanotubes, or hydrogels with tunable mechanical and chemical properties. These materials have potential applications in:

Tissue Engineering: Serving as scaffolds that mimic the extracellular matrix to support cell growth and differentiation.

Drug Delivery: Encapsulating therapeutic agents for controlled and sustained release.

Biocatalysis: Immobilizing enzymes within a hydrogel matrix to enhance their stability and reusability.

The continued exploration of this compound is expected to bridge the gap between chemistry, biology, and materials science, leading to innovative solutions for complex scientific and medical challenges.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-Fmoc-4-methoxy-L-phenylalanine |

| Fmoc-4-amino-L-phenylalanine |

| Fmoc-4-(phenoxy)-L-phenylalanine |

| Fmoc-4-methyl-L-phenylalanine |

Q & A

Q. What are the standard synthetic methodologies for preparing Fmoc-4-(4-methoxyphenyl)-L-phenylalanine?

The synthesis typically involves Fmoc-protection of the amino group and functionalization of the phenylalanine side chain. Key steps include:

- Fmoc Protection : The α-amino group of 4-(4-methoxyphenyl)-L-phenylalanine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions to prevent unwanted side reactions during peptide elongation .

- Side-Chain Modification : Methoxyphenyl groups are introduced via Suzuki coupling or palladium-catalyzed cross-coupling reactions, depending on precursor availability. For Boc-protected intermediates, deprotection is performed post-synthesis using trifluoroacetic acid (TFA) .

- Purification : Crude products are purified via reverse-phase HPLC or flash chromatography, with purity verified by LC-MS (>98% purity as per commercial standards) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in a dry, dark environment to prevent degradation of the Fmoc group and methoxyphenyl moiety. Avoid repeated freeze-thaw cycles .

- Handling : Use inert gas (e.g., argon) during synthesis to minimize oxidation. For long-term stability, lyophilize the compound and store under vacuum .

| Parameter | Recommended Condition | Evidence Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Purity Threshold | ≥98% (HPLC/LC-MS) | |

| Solubility | DMF, DMSO, or acetonitrile |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for solid-phase peptide synthesis (SPPS) using this derivative?

Discrepancies in yields often arise from:

- Coupling Efficiency : Steric hindrance from the 4-methoxyphenyl group reduces reaction rates. Use coupling agents like HATU or PyBOP with 1–2 equivalents of DIEA to enhance efficiency .

- By-Product Formation : Monitor for methoxy group deprotection (via TLC or LC-MS) during acidic cleavage. Optimize cleavage cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to minimize side reactions .

- Validation : Compare yields across multiple batches using quantitative NMR or mass spectrometry to identify systematic errors .

Q. What strategies are effective for incorporating this compound into peptide chains with bulky residues?

- Microwave-Assisted SPPS : Reduces aggregation by improving solvation of hydrophobic sequences. Set temperature to 50°C and coupling time to 20 minutes per residue .

- Pseudoproline Dipeptides : Insert pseudoproline motifs adjacent to the methoxyphenyl residue to disrupt β-sheet formation and improve solubility .

- Post-Synthetic Modifications : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach functional groups after peptide assembly, bypassing steric limitations during SPPS .

Q. How can researchers characterize the electronic effects of the 4-methoxyphenyl group on peptide conformation?

- NMR Analysis : Compare chemical shifts in - and -NMR spectra of peptides with/without the methoxyphenyl group to assess electronic perturbations .

- Circular Dichroism (CD) : Monitor changes in secondary structure (e.g., α-helix vs. β-sheet) in aqueous and membrane-mimetic environments .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict charge distribution and steric interactions .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound derivatives?

Discrepancies arise due to:

- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) affect crystal packing. For example, slow evaporation from DMF yields a melting point of 128–138°C , while rapid cooling from ethanol results in lower values .

- Impurity Levels : Traces of unprotected amino acid or solvents (e.g., DMF) depress melting points. Always confirm purity via HPLC before reporting .

Methodological Recommendations

- Synthesis Optimization : Use a Design of Experiments (DoE) approach to screen coupling agents, temperatures, and reaction times .

- Quality Control : Implement orthogonal validation (HPLC, MS, -NMR) for batch consistency .

- Applications : This derivative is ideal for synthesizing fluorescent probes (via azide-alkyne click chemistry) or photoaffinity labels for studying protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.